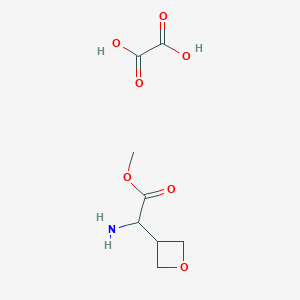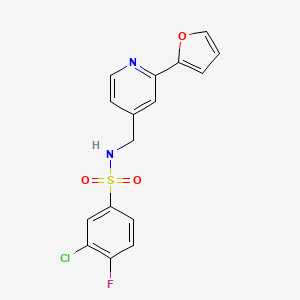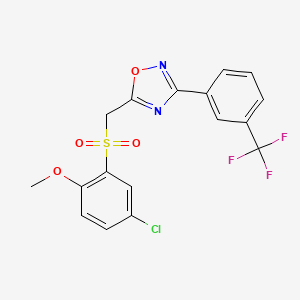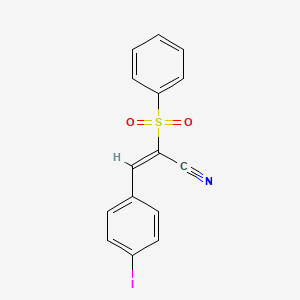
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as 'IPPS' and belongs to the class of enone compounds. The unique chemical structure of IPPS makes it an attractive candidate for drug development and has been studied for its potential in treating various diseases.
作用机制
The mechanism of action of IPPS involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the NF-κB pathway, which is a key pathway involved in inflammation and cancer cell growth. IPPS has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
IPPS has been found to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and oxidative stress, which are both key factors in the development of various diseases. IPPS has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer treatments.
实验室实验的优点和局限性
The advantages of using IPPS in lab experiments include its relatively simple synthesis process and its potential applications in drug development. However, the limitations of using IPPS in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are a number of future directions for the study of IPPS. One potential direction is the development of IPPS-based drugs for the treatment of cancer and other diseases. Another direction is the study of IPPS in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of IPPS and its potential applications in medicine.
合成方法
The synthesis of IPPS involves the reaction of 4-iodobenzaldehyde with phenylsulfonylacetylene in the presence of a base catalyst. The resulting product is then subjected to a reaction with malononitrile to yield IPPS. The synthesis of IPPS is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
IPPS has been extensively studied for its potential applications in medicine. The compound has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Studies have shown that IPPS can inhibit the growth of cancer cells and reduce inflammation in the body. The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLYWNZNXOESR-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)I)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

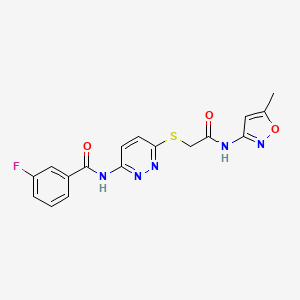
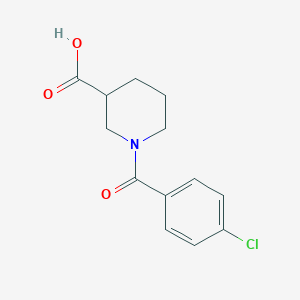
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)

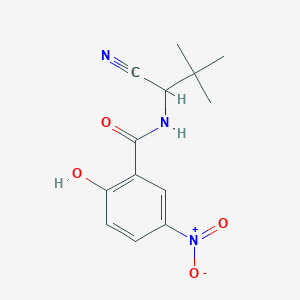

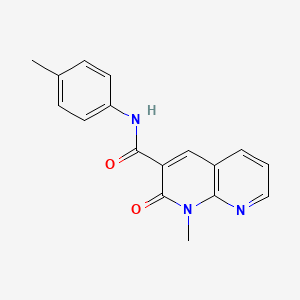
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)

![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
